1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide
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Description
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H22N8O3S and its molecular weight is 430.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound’s interaction with its targets leads to the inhibition of LSD1’s activity .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation pathways . This results in changes in gene expression, which can lead to the inhibition of cancer proliferation and migration .
Pharmacokinetics
The compound’s ability to inhibit lsd1 in mgc-803 cells suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for bioavailability.
Result of Action
When MGC-803 cells are treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This indicates that the compound has a significant molecular and cellular effect on the cells it targets.
Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O3S/c1-2-26-17-15(23-24-26)16(21-11-22-17)25-9-13(10-25)18(27)20-8-7-12-3-5-14(6-4-12)30(19,28)29/h3-6,11,13H,2,7-10H2,1H3,(H,20,27)(H2,19,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABAIZMRAZZQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.